molecular formula C22H39NO2 B14735251 (9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one CAS No. 5299-71-8

(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one

Cat. No.: B14735251
CAS No.: 5299-71-8
M. Wt: 349.5 g/mol
InChI Key: SAXWRYKJXPLEKS-AVQMFFATSA-N
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Description

(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one is a synthetic organic compound characterized by the presence of a morpholine ring attached to an octadecadienoic acid backbone. This compound is notable for its unique structure, which includes two conjugated double bonds in the 9th and 12th positions of the octadecadienoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one typically involves the reaction of octadecadienoic acid with morpholine under specific conditions. One common method involves the use of N-methyl-O-tosylhydroxylamine (TsONHCH3) as an aminating reagent to facilitate the aziridination reaction of olefins . This reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated morpholinyl octadecanoic acid derivatives.

    Substitution: Various substituted morpholinyl derivatives.

Scientific Research Applications

(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds and morpholine ring allow it to interact with enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in lipid metabolism or interact with cell membrane receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    (9E,12E)-9,12-Octadecadienoic acid: Shares a similar octadecadienoic acid backbone but lacks the morpholine ring.

    (9E,12E)-9,12-Octadecadienoyl chloride: A derivative with a chloride group instead of the morpholine ring.

    (9E,12E,15E)-9,12,15-Octadecatrienal: Contains an additional double bond and an aldehyde group.

Uniqueness

(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

5299-71-8

Molecular Formula

C22H39NO2

Molecular Weight

349.5 g/mol

IUPAC Name

(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6+,10-9+

InChI Key

SAXWRYKJXPLEKS-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N1CCOCC1

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N1CCOCC1

Origin of Product

United States

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